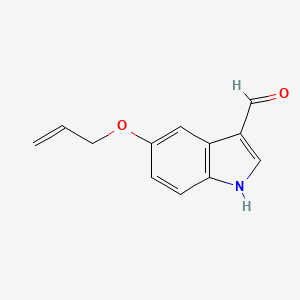
5-Allyloxy-1H-indole-3-carbaldehyde
Cat. No. B8756031
M. Wt: 201.22 g/mol
InChI Key: CFNKUQSVVJIVBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09085555B2
Procedure details


To a solution of oxalyl chloride (1.22 mL, 14.1 mmol) in dry CH2Cl2 (20 mL) was added at 0° C. under nitrogen a solution of dry DMF (1.3 mL) in dry CH2Cl2 (20 mL). The mixture was stirred at 0° C. for 30 min and a solution of 5-allyloxy-1H-indole (1.25 g, 7.22 mmol) in CH2Cl2 (10 mL) was added. The resulting solution was allowed to reach RT and stirred for 4 h. The solvent was concentrated and the residue dissolved in THF (35 mL) and 20% aqueous ammonium acetate (48 mL) and heated at reflux for 30 min, cooled, treated with an aqueous saturated solution of NaHCO3, and extracted twice with EtOAc. The combined organic layers were dried over Na2SO4, filtered and concentrated. The crude solid was taken up in CH2Cl2 and filtered-off to give the desired compound. TLC, Rf (c-hexane/EtOAc 1:2)=0.56; MS (LC/MS): 202.0 [M+H]+, 224.1 [M+Na]+, 200.1 [M−H]−, 159.1 [M−H-allyl]−; tR (HPLC conditions a): 2.89 min.






Name
Identifiers


|
REACTION_CXSMILES
|
[C:1](Cl)(=[O:5])[C:2](Cl)=O.CN(C=O)C.[CH2:12]([O:15][C:16]1[CH:17]=[C:18]2[C:22](=[CH:23][CH:24]=1)[NH:21][CH:20]=C2)[CH:13]=[CH2:14]>C(Cl)Cl>[CH2:12]([O:15][C:16]1[CH:24]=[C:23]2[C:22](=[CH:18][CH:17]=1)[NH:21][CH:20]=[C:2]2[CH:1]=[O:5])[CH:13]=[CH2:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.22 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
1.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
1.25 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)OC=1C=C2C=CNC2=CC1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 0° C. for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to reach RT
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 4 h
|
|
Duration
|
4 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solvent was concentrated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue dissolved in THF (35 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
20% aqueous ammonium acetate (48 mL) and heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 30 min
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with an aqueous saturated solution of NaHCO3
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with EtOAc
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)OC=1C=C2C(=CNC2=CC1)C=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
